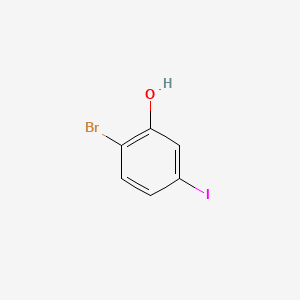

2-Bromo-5-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRITXTVQJJMQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676369 | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932372-99-1 | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-iodophenol CAS number

An In-Depth Technical Guide to 2-Bromo-5-iodophenol: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 932372-99-1), a versatile halogenated building block crucial for advanced organic synthesis. We will delve into its fundamental physicochemical properties, explore a validated multi-step synthesis pathway, and illuminate its strategic application in the development of complex molecules, particularly within the pharmaceutical and material science sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound to achieve specific synthetic outcomes. We will emphasize the principles of reaction selectivity, safety protocols, and proper handling, providing a holistic resource grounded in established scientific data.

Core Compound Identification and Physicochemical Properties

This compound is a disubstituted phenol featuring both a bromine and an iodine atom on the aromatic ring. This dual halogenation is not merely a structural feature; it is the key to its synthetic utility, offering two distinct reactive sites for sequential and site-selective functionalization.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 932372-99-1 .[1][2]

Caption: Chemical Structure of this compound.

A summary of its key properties, compiled from leading chemical suppliers, is presented below for rapid assessment and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 932372-99-1 | [1][2] |

| Molecular Formula | C₆H₄BrIO | [1][2] |

| Molecular Weight | 298.90 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Room temperature, keep in a dark place under an inert atmosphere. | [1][2] |

| InChI Key | VRITXTVQJJMQIT-UHFFFAOYSA-N |

Industrial Synthesis Pathway: A Four-Step Approach

Understanding the synthesis of a building block is critical for appreciating its purity, potential impurities, and cost. A patented industrial preparation for this compound outlines a robust four-step sequence starting from o-nitroaniline.[3] This method provides a logical and scalable route to the target molecule.[3]

The causality behind this specific pathway lies in the strategic manipulation of directing groups and the use of classic, reliable transformations in aromatic chemistry. The nitro group is initially used to direct the incoming iodine, after which it is reduced to an amine to facilitate diazotization reactions for the introduction of the bromo and hydroxyl functionalities.

Caption: Four-step industrial synthesis of this compound.[3]

Experimental Protocol Overview (Based on Patent CN109369345A)[4]

-

Iodination: o-Nitroaniline is dissolved in an appropriate solvent like acetic acid. An iodinating agent, such as iodine, is added. The reaction temperature is controlled, typically between 30-50°C, to achieve selective iodination.

-

Diazotization & Bromination: The resulting 2-nitro-4-iodoaniline undergoes a diazotization reaction, followed by a Sandmeyer-type reaction to replace the diazonium group with bromine.

-

Reduction: The nitro group of 1-bromo-2-nitro-4-iodobenzene is reduced to an amine, yielding 2-bromo-5-iodoaniline. This step is crucial as the amine is the precursor to the final phenolic hydroxyl group.

-

Diazotization & Hydrolysis: The 2-bromo-5-iodoaniline is subjected to a final diazotization reaction using reagents like sodium nitrite in a strong acid (e.g., sulfuric acid) at low temperatures (0-20°C). The resulting diazonium salt is then hydrolyzed to yield the final product, this compound.

This patented process reports a total yield of approximately 17% with a purity of 97.5%.[3]

Strategic Applications in Cross-Coupling Reactions

The primary value of this compound in drug development and material science lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is more reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig) than the C-Br bond. This allows for a stepwise and selective functionalization of the aromatic ring.

The Principle of Selective Functionalization:

A researcher can first perform a cross-coupling reaction that selectively targets the more labile C-I bond, leaving the C-Br bond untouched. Subsequently, under potentially harsher reaction conditions, a second, different cross-coupling reaction can be performed at the C-Br position. This powerful strategy enables the construction of highly complex and diverse molecular architectures from a single, versatile starting material.

Caption: Selective functionalization pathway for this compound.

This stepwise approach is invaluable in medicinal chemistry, where precise control over the placement of various substituents is critical for optimizing a molecule's biological activity, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified with specific hazard statements, and adherence to precautionary measures is mandatory for safe handling.

Hazard Identification (According to GHS)

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

The compound is labeled with the GHS07 "Exclamation mark" pictogram, indicating these potential hazards.

Recommended Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician. Always show the Safety Data Sheet (SDS) to attending medical personnel.[4]

Storage & Stability

For long-term viability and to prevent degradation, the compound must be stored under specific conditions.

-

Temperature: Room temperature is acceptable.[2] Some suppliers may recommend refrigerated storage (4°C).[1]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

-

Light: Keep in a dark place, as phenolic compounds can be light-sensitive.[1][2]

Conclusion

This compound (CAS: 932372-99-1) is more than a simple chemical reagent; it is a strategic tool for synthetic chemists. Its value is derived from the differential reactivity of its two halogen substituents, which enables controlled, sequential modification of the aromatic core. By understanding its synthesis, physicochemical properties, and the principles of its application in modern cross-coupling chemistry, researchers in drug development and material science can design more efficient and innovative synthetic routes to novel and complex molecules. Adherence to the stringent safety and handling protocols outlined is paramount to ensuring both experimental success and personal safety.

References

-

This compound cas no.932372-99-1 . Watson International Ltd - LookChem. [Link]

-

Unlocking the Potential: A Deep Dive into 5-Bromo-2-iodophenol's Properties and Applications . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860 . PubChem - NIH. [Link]

- CN109369345A - A kind of preparation method of this compound.

Sources

An In-Depth Technical Guide to 2-Bromo-5-iodophenol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodophenol is a polyhalogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive hydroxyl group alongside bromine and iodine atoms at distinct positions, offers a rich platform for regioselective modifications. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental physicochemical properties and spectroscopic characterization. We will delve into a detailed, field-proven four-step synthesis protocol, explaining the causal mechanisms behind each transformation. Furthermore, this document outlines rigorous methods for purification and quality control, ensuring the high purity required for downstream applications. The core of this guide focuses on the strategic application of this intermediate in drug discovery, particularly in the synthesis of targeted therapeutic agents such as protein kinase inhibitors. Finally, essential safety, handling, and storage protocols are presented to ensure its responsible use in a laboratory setting. This document is intended to be an essential resource for researchers and drug development professionals aiming to leverage the synthetic potential of this compound.

Core Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate's properties is foundational to its effective use. This compound (CAS No: 932372-99-1) is a solid at room temperature, and its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.[1] The strategic placement of the bromo, iodo, and hydroxyl groups on the phenyl ring dictates its reactivity, solubility, and electronic properties, making it a precisely engineered precursor for complex molecular architectures.

Molecular and Physical Data

The fundamental quantitative data for this compound are summarized in the table below. The molecular weight of 298.90 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols.[2]

| Property | Value | Source |

| Molecular Formula | C₆H₄BrIO | [2][3] |

| Molecular Weight | 298.90 g/mol | [2] |

| CAS Number | 932372-99-1 | [1][2] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| logP | 2.7593 | [2] |

Spectroscopic Profile for Structural Validation

Structural confirmation is an absolute requirement for any intermediate used in drug development. The expected spectroscopic data provides a fingerprint for verifying the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (splitting) between these protons will be indicative of their relative positions (ortho, meta), confirming the 1,2,5-substitution pattern. A broad singlet, which may shift depending on the solvent and concentration, will correspond to the phenolic hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display six unique signals for the six carbons of the benzene ring. The carbons directly attached to the electronegative oxygen, bromine, and iodine atoms will be significantly shifted downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic group. The C-O stretching vibration will appear around 1200 cm⁻¹. Absorptions in the fingerprint region will correspond to the C-Br and C-I bonds, as well as the aromatic C-H and C=C vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M⁺ and M+2) of nearly equal intensity.

Synthesis of this compound: A Four-Step Approach

The synthesis of this compound can be efficiently achieved through a robust, multi-step process starting from the readily available o-nitroaniline. This pathway is advantageous as it allows for the controlled, sequential introduction of the required functional groups onto the aromatic ring. The rationale behind this four-step sequence is the strategic manipulation of directing group effects and the use of reliable diazotization chemistry.

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-iodophenol

For the modern researcher and drug development professional, a comprehensive understanding of a compound's physical properties is the bedrock of successful synthesis, formulation, and application. This guide provides a detailed examination of 2-Bromo-5-iodophenol (CAS No. 932372-99-1), a halogenated phenol of significant interest in organic synthesis. While some experimental data for this specific compound remains elusive in publicly available literature, this document serves as a robust framework for its characterization. We will present the established data and, critically, provide detailed, field-proven methodologies for the experimental determination of its key physical properties.

Compound Identity and Known Specifications

This compound is a disubstituted phenol containing both a bromine and an iodine atom on the aromatic ring. This unique halogenation pattern makes it a versatile intermediate for introducing complex functionalities in multi-step syntheses.

| Property | Value | Source(s) |

| CAS Number | 932372-99-1 | [1] |

| Molecular Formula | C₆H₄BrIO | [1][2] |

| Molecular Weight | 298.90 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | [1] |

| InChI Key | VRITXTVQJJMQIT-UHFFFAOYSA-N | |

| SMILES | OC1=CC(I)=CC=C1Br | [1] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. For long-term storage, 4°C is recommended, protected from light. | [1] |

Safety and Handling

As with any halogenated aromatic compound, proper handling of this compound is paramount. The compound is classified under GHS07 (Warning).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.[2]

-

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Computational and Predicted Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's behavior. These properties are calculated based on its structure and are useful for predictive analysis in areas like drug discovery and environmental fate studies.

| Predicted Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.7593 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Framework for Experimental Property Determination

The following sections provide detailed, self-validating protocols for determining the core physical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range. For a related compound, 2-Bromo-5-chlorophenol, the melting point is approximately 63–67 °C, suggesting a similar range for the target compound.[3]

This is the most common and reliable method for determining the melting point of a crystalline organic solid.

-

Sample Preparation:

-

Place a small amount (10-20 mg) of dry this compound onto a clean, dry watch glass.

-

Finely crush the solid into a powder using a spatula.

-

Take a capillary tube (sealed at one end) and dip the open end into the powder.[4]

-

Gently tap the sealed end of the tube on a hard surface to pack the solid into the bottom. Aim for a packed sample height of 1-2 mm.[4][5]

-

-

Measurement:

-

Insert the capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Allow the block to cool to at least 20°C below the approximate melting point. Prepare a new capillary.

-

Heat the block at a slow, controlled rate (1-2°C per minute) as you approach the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).[7]

-

The melting point is reported as the range T1-T2.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding solubility is crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation. As a phenol, this compound is expected to be weakly acidic and exhibit limited solubility in water but good solubility in common organic solvents.[3]

-

Setup: Label a series of small test tubes with the names of various solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Toluene, Hexane, 5% aq. NaOH, 5% aq. NaHCO₃).

-

Procedure:

-

Add approximately 10-20 mg of this compound to each test tube.

-

Add the corresponding solvent dropwise (approx. 1 mL), agitating or vortexing after each addition.

-

Observe if the solid dissolves completely.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble."

-

-

Causality (Acid-Base Test):

-

NaOH: As a phenol, it is acidic and should react with a strong base like NaOH to form a water-soluble sodium phenoxide salt. Solubility in 5% NaOH but not in water is a strong indicator of a phenolic hydroxyl group.[8]

-

NaHCO₃: Phenols are generally not acidic enough to react with a weak base like sodium bicarbonate. Insolubility in this medium helps differentiate it from more acidic carboxylic acids.[8]

-

Spectroscopic Characterization

Spectroscopic data provides the definitive structural fingerprint of a molecule.

IR spectroscopy identifies the functional groups present in a molecule. For this compound, key expected absorptions include:

-

O-H Stretch (Phenolic): A strong, broad band around 3200-3600 cm⁻¹.[9]

-

C-O Stretch (Phenolic): A strong band in the 1260-1180 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Aromatic): Bands in the fingerprint region (< 900 cm⁻¹) indicative of the substitution pattern.

-

Sample Preparation:

-

Place a small amount (~10 mg) of the solid in a small vial.

-

Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[10]

-

Using a pipette, place one drop of this solution onto the surface of a polished salt plate (NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[10]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample chamber.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[12] Phenols are often more soluble in DMSO-d₆.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.[11]

-

Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry NMR tube to remove any particulate matter.[11]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the spectrum.

-

For the ¹H spectrum, one would expect to see distinct signals for the three aromatic protons and a broader, exchangeable signal for the hydroxyl (-OH) proton.

-

For the ¹³C spectrum, one would expect six distinct signals for the six aromatic carbons.

-

Caption: Workflow for Spectroscopic Characterization.

MS provides the exact molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.[13]

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a low-polarity TG-5SilMS or equivalent).[13]

-

Establish a suitable temperature program (e.g., start at 60°C, ramp at 8°C/min to 300°C) to ensure separation and elution of the compound.[13]

-

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 50-350).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The compound will travel through the GC column, separate from any impurities, and enter the mass spectrometer.

-

The resulting mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (298.90 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom and one iodine atom.

-

Conclusion

This compound is a valuable synthetic intermediate whose full experimental characterization is a necessary step for its broader application. While foundational data on its identity and safety are established, a complete profile of its physical properties requires experimental determination. The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for researchers to obtain this critical data, ensuring both accuracy and reproducibility. By following these methodologies, scientists in both academic and industrial settings can confidently characterize this and similar compounds, paving the way for new discoveries in medicinal chemistry and materials science.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

University of Calgary. Melting point determination. Available at: [Link]

-

Obremski, R. J., & Basila, J. R. (1969). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Applied Spectroscopy, 23(3), 274-275. Available at: [Link]

-

Salah, A. M. (2021). experiment (1) determination of melting points. Available at: [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

-

Scribd. NMR Sample Preparation Guide. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Scribd. Qualitative Test For Phenol. Available at: [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. Available at: [Link]

-

Scribd. NMR sample preparation guidelines. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

Clarion University. Determination of Melting Point. Available at: [Link]

-

Weebly. Determination of Boiling Point (B.P). Available at: [Link]

-

Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. Available at: [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Available at: [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Available at: [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]

-

ResearchGate. Determination of the density of solids. Available at: [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

Testbook.com. Tests For Phenols, Ferric Chloride Test, Bromine Water Test, Important Topics For JEE 2024. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

-

ResearchGate. (PDF) Studies on the solubility of phenolic compounds. Available at: [Link]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Available at: [Link]

-

University of Wisconsin-Stout. Investigation 1: Density of Materials. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

-

ResearchGate. Separation of some halogenated phenols by GC-MS. Available at: [Link]

-

YouTube. (2020). phenol 18 || Demonstration of test for phenols. Available at: [Link]

-

PubChem, National Institutes of Health. 2-Bromo-4-iodophenol. Available at: [Link]

-

Babcock University. Experiment 1: Determining the Densities of Solids. Available at: [Link]

-

BYJU'S. (2020). Test for Phenolic Group. Available at: [Link]

-

WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction. Available at: [Link]

-

Chemsrc. 5-Bromo-2-iodophenol | CAS#:858855-11-5. Available at: [Link]

-

YouTube. (2024). Determining the density of solids and liquids. The Lab Activity. Available at: [Link]

-

Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. achmem.com [achmem.com]

- 3. srinichem.com [srinichem.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. scribd.com [scribd.com]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

2-Bromo-5-iodophenol solubility data

An In-Depth Technical Guide to the Characterization and Experimental Determination of 2-Bromo-5-iodophenol Solubility

Abstract

This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis and pharmaceutical drug development. A critical, yet often unreported, physicochemical parameter for any compound intended for these applications is its solubility. Solubility dictates formulation strategies, reaction conditions, and bioavailability. Due to the current absence of comprehensive, publicly available solubility data for this compound, this guide provides a robust framework for its experimental determination. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing the theoretical considerations, a step-by-step experimental protocol using the gold-standard shake-flask method, and the subsequent analytical quantification by High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

A thorough understanding of a compound's intrinsic properties is the first step in predicting its behavior in various solvent systems.

Compound Identity and Known Properties

This compound is a disubstituted phenol featuring both a bromine and an iodine atom on the aromatic ring. Its fundamental properties, compiled from leading chemical suppliers, are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄BrIO | |

| Molecular Weight | 314.90 g/mol | |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 93-96 °C | |

| Canonical SMILES | C1=CC(=C(C=C1I)Br)O |

Theoretical Solubility Considerations: An Expert Assessment

While quantitative data is scarce, an expert analysis of the molecular structure allows for a strong qualitative prediction of its solubility behavior.

-

Hydrophobicity: The core benzene ring is inherently nonpolar. The addition of two large, electron-rich halogen atoms (bromine and iodine) significantly increases the molecule's size and surface area, substantially enhancing its hydrophobic character. This is the dominant feature governing its solubility.

-

Polarity and Hydrogen Bonding: The phenolic hydroxyl (-OH) group is the sole polar, hydrogen-bonding feature. It can act as a hydrogen bond donor and acceptor. This group will contribute to solubility in polar protic solvents (e.g., alcohols, water).

-

The Balance of Forces: The molecule's overall solubility will be determined by the interplay between the dominant hydrophobic character of the haloaromatic structure and the minor hydrophilic contribution of the hydroxyl group.

Predicted Solubility Profile:

-

Aqueous Solubility: Expected to be very low. The large, nonpolar surface area will resist disruption of the strong hydrogen-bonding network of water.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have good solubility. These solvents can effectively solvate the molecule without the high energetic penalty of disrupting a water network.

-

Alcohols (e.g., Ethanol, Methanol): Expected to have moderate to good solubility. These solvents offer a balance, with alkyl chains to interact with the hydrophobic regions and a hydroxyl group to interact with the phenolic moiety.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is likely to be low. While the bulk of the molecule is nonpolar, the polar hydroxyl group will hinder dissolution in purely nonpolar media.

Part 2: A Validated Protocol for Experimental Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method . This protocol is considered the industry gold standard for its accuracy and reproducibility.

Principle of the Shake-Flask Method

The core principle involves adding an excess amount of the solid compound to a known volume of solvent. The resulting slurry is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium (i.e., the rate of dissolution equals the rate of precipitation). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is accurately measured.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Shake-Flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Class A volumetric flasks and pipettes

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)

-

HPLC system with UV-Vis detector

-

Solvents of interest (e.g., Water, PBS pH 7.4, Ethanol, DMSO)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess (e.g., ~5-10 mg) is sufficient.

-

Solvent Addition: Accurately dispense a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Equilibration: Securely cap the vial. Place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium. A 24 to 48-hour period is typically robust. Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: For immediate analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Trustworthiness Check: This step is critical to prevent undissolved microparticles from entering the analytical system and artificially inflating the solubility value.

-

Dilution: Accurately dilute the clear filtrate with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

Part 3: Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of this compound in the saturated solution due to its specificity and sensitivity.

Method Development Principles

-

Technique: Reverse-Phase HPLC (RP-HPLC) is ideal. The stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. The hydrophobic nature of this compound will ensure good retention and separation.

-

Detection: The aromatic ring of the compound contains a chromophore that absorbs UV light. A UV-Vis detector set to the wavelength of maximum absorbance (λmax) will provide high sensitivity. The λmax can be determined by running a UV scan of a standard solution.

-

Quantification: A calibration curve must be constructed. This involves preparing a series of standard solutions of known concentrations and plotting their corresponding peak areas from the HPLC analysis. The concentration of the unknown sample can then be determined by interpolation from this curve.

Analytical Workflow Diagram

Caption: Workflow for HPLC-based Quantification of Solubility.

Part 4: Data Analysis and Reporting

Accurate data reporting is essential for the utility of the generated results.

Calculation

The final solubility is calculated using the concentration obtained from the HPLC calibration curve, ensuring to account for any dilution factors used during sample preparation.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation

Results should be presented in a clear, tabular format. The following table provides a template for reporting the experimentally determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Deionized Water | 25 | To be determined | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined | To be determined |

Part 5: Safety and Handling Precautions

As a halogenated phenol, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

-

This compound , PubChem, National Center for Biotechnology Information. [Link]

Introduction: A Scientist's Perspective on Proactive Safety

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-iodophenol

In the realm of drug discovery and synthetic chemistry, novel intermediates like this compound are the building blocks of innovation. However, their full toxicological and reactivity profiles are often not yet exhaustively studied.[1] This guide, therefore, is constructed not as a mere list of warnings, but as a proactive framework for risk mitigation. As a Senior Application Scientist, my directive is to empower researchers to handle this compound with an informed and cautious approach. The protocols herein are designed as self-validating systems, where the "why" behind each step is as critical as the "how," ensuring that safety is an integral part of the scientific process, not a barrier to it.

Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a compound is the bedrock of its safe handling. This compound is a disubstituted halogenated phenol, a class of compounds known for their utility in cross-coupling reactions and as precursors in pharmaceutical synthesis. Its physical state as a solid at room temperature dictates the primary exposure risks (inhalation of dust, skin contact) and informs appropriate handling procedures.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 932372-99-1 | [1][2] |

| Molecular Formula | C₆H₄BrIO | [1][2] |

| Molecular Weight | 298.90 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Purity | Typically ≥97% | [2] |

| Predicted Boiling Point | 285.1 ± 25.0 °C | [3] |

| Predicted Density | 2.369 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 7.58 ± 0.10 |[3] |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified as hazardous.[1] The primary concerns are acute toxicity upon ingestion, skin and eye irritation, and potential respiratory irritation.[4][5] The "Warning" signal word indicates a moderate level of hazard.

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [4] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[1][4] |

Risk Assessment and Safe Handling Protocols

A dynamic risk assessment is crucial. The key risks associated with this solid compound are the generation and inhalation of dust and inadvertent contact with skin or eyes.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the material at the source, minimizing operator exposure.

-

Chemical Fume Hood: All weighing and handling of this compound solid must be performed inside a certified chemical fume hood.[6] This is non-negotiable, as it prevents the inhalation of fine particulates that may become airborne.

-

Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions. The fume hood's performance is the critical control point.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected to match the specific hazards of the compound. Its effectiveness is contingent on proper use.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Rationale and Best Practices | Source |

|---|---|---|---|

| Eye/Face | Safety glasses with side-shields or safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust. Goggles provide a better seal and are recommended when handling larger quantities or if there is a significant risk of dust generation. | [1][4] |

| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use. | Provides a barrier against skin contact. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination. Wash hands thoroughly after handling. | [1][8] |

| Body | Laboratory coat. For larger quantities, consider impervious clothing or a chemical-resistant apron. | Protects skin and personal clothing from contamination. | [1][8] |

| Respiratory | Not required if handled exclusively within a fume hood. For situations where a hood is not available or for cleaning large spills, a P95 (US) or P1 (EU) particle respirator is a minimum. For higher protection, an ABEK-P2 (EU) or OV/AG/P99 (US) respirator is advised. | This is a secondary control measure. The primary reliance should always be on the fume hood. |[1] |

In-Lab Handling and Storage Procedures

-

Handling:

-

Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment, including waste containers, readily available.

-

Aliquotting: When weighing, use a spatula and handle the container with care to minimize dust creation. Avoid pouring the powder from a height.

-

Cross-Contamination: Designate specific spatulas and weighing boats for this compound during an experiment to prevent cross-contamination.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[7][9] Wash hands thoroughly after handling is complete, even after removing gloves.[1]

-

-

Storage:

-

Container: Keep the container tightly closed in a dry, well-ventilated place.[1]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[1][3] Halogenated phenols can be susceptible to slow oxidation over time, which may be indicated by a color change.[10]

-

Location: Store in a cool, dark place away from direct sunlight and incompatible materials.[2][3]

-

Emergency Procedures and First Aid

Rapid and correct response during an emergency is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Accidental Release Measures (Spill Management)

Should a spill occur, the primary goals are to contain the spill, protect personnel, and then decontaminate the area.

Caption: Workflow for Managing an Accidental Spill.

Detailed Spill Protocol:

-

Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a fume hood.[1][8]

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 3.[1]

-

Containment: Prevent further spread of the dust. Do not use dry sweeping, as this can aerosolize the particles.[1]

-

Cleanup: Carefully sweep up the material and place it into a suitable, closed container for disposal.[1][11] Alternatively, wet-brushing or using a vacuum cleaner with a HEPA filter can minimize dust generation.[8]

-

Decontamination: Once the bulk material is removed, clean the area with soap and water.

-

Disposal: The collected waste is considered hazardous and must be disposed of through a licensed professional waste disposal service.[1]

First Aid

Immediate action is required upon exposure. Always show the Safety Data Sheet to attending medical personnel.[1][4]

Caption: Decision Protocol for First Aid Response.

-

Inhalation: Move the person into fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][12][13]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[1][4][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12][13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and consult a physician immediately.[1][4][12]

Fire and Explosion Hazards

While not classified as highly flammable, like many organic solids, it can burn if ignited.[1]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][8]

-

Hazardous Combustion Products: In a fire, toxic and corrosive fumes may be generated, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen iodide (HI).[6][8][14]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these hazardous decomposition products.[1][4][12]

Stability and Reactivity Profile

Understanding chemical compatibility is essential to prevent dangerous reactions.

-

Stability: The compound is stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[12][14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[6][10][12][14] Strong bases can deprotonate the acidic phenol group, altering its reactivity, while strong oxidizing agents can lead to vigorous and potentially hazardous reactions.[10][15]

-

Hazardous Decomposition: As mentioned, thermal decomposition can lead to the release of irritating and toxic gases and vapors.[12][14]

Toxicological and Ecological Profile

This is an area where data is notably limited, which mandates a higher degree of caution.

-

Toxicological Summary: The available data indicates acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1] However, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[1] Therefore, the compound should be treated as potentially hazardous until more data becomes available.

-

Ecological Summary: No specific ecological data for this compound is available.[1] As a general principle for such compounds, do not allow the product to enter drains or waterways, as halogenated aromatic compounds can be harmful to aquatic life.[1][7][11]

Disposal Considerations

All waste materials must be treated as hazardous.

-

Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

-

Contaminated Packaging: Dispose of as unused product in a sealed, properly labeled container.[1]

-

Method: Chemical incineration equipped with an afterburner and scrubber is a potential disposal method, but this must be performed by a licensed professional service in accordance with all local, state, and federal regulations.[1]

References

- MSDS of 2-bromo-5-iodo-phenol. Capot Chemical Co., Ltd. [URL: https://www.capotchem.com/msds/932372-99-1.pdf]

- This compound CAS#: 932372-99-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1852504.htm]

- SAFETY DATA SHEET - 2-Bromophenol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/130915]

- SAFETY DATA SHEET - 2-Bromophenol. Fisher Scientific. [URL: https://www.fishersci.com/sds_10179_1]

- 2-Bromo Phenol CAS No 95-56-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/2-BROMO_PHENOL12021-3-1-16-56.pdf]

- Safety Data Sheet - (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene. [URL: https://www.chemscene.com/attach/msds/CS-W010222_CS-W010222-MSDS.pdf]

- This compound | 932372-99-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0fd5]

- First Aid Procedures for Chemical Hazards. NIOSH - CDC. [URL: https://www.cdc.gov/niosh/topics/emres/chemsumm-first-aid.html]

- SAFETY DATA SHEET - 2-Bromo-2-nitro-1,3-propanediol. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A15809_SDS_EN.pdf]

- Safety Data Sheet - 2-Bromo-3-iodophenol. Angene Chemical. [URL: https://www.angenechemical.com/msds/863870-88-6.pdf]

- 932372-99-1 | this compound. ChemScene. [URL: https://www.chemscene.com/products/2-Bromo-5-iodophenol-CS-0041106.html]

- SAFETY DATA SHEET - 4-Bromo-2-chlorophenol. Fisher Scientific. [URL: https://www.fishersci.com/sds_20300_1]

- SAFETY DATA SHEET - Phenol, 4-bromo-. Acros Organics. [URL: https://www.fishersci.com/sds_10416_1]

- 5-Bromo-2-Iodophenol | 858855-11-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h3249f229]

- 5-broMo-2-iodophenol - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB82620682_EN.htm]

- This compound. Achmem. [URL: https://www.achmem.com/products/2-bromo-5-iodophenol]

- SAFETY DATA SHEET - 4-Bromo-2-iodophenol. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/B4957_EG_E.pdf]

- Safety Data Sheet - 5-Bromo-5-nitro-1,3-dioxane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/b8791]

- 5-Bromo-2-iodophenol | CAS#:858855-11-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/858855-11-5_1033874.html]

- Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability. Benchchem. [URL: https://www.benchchem.com/blog/handling-and-storage-conditions-for-2-bromo-5-hydroxybenzaldehyde-to-ensure-stability]

- 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. [URL: https://www.srinichem.com/2-bromo-5-chlorophenol-cas-13659-23-9-an-overview-of-its-structure-and-chemical-properties]

- 3-Bromo-5-iodophenol | C6H4BrIO | CID 22630182. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22630182]

- 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22160860]

- An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,5-Diiodophenol. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-chemical-reactivity-and-stability-of-2-5-diiodophenol]

- 2-Bromo-5-chlorophenol | C6H4BrClO | CID 13284272. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13284272]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. chemscene.com [chemscene.com]

- 3. This compound CAS#: 932372-99-1 [m.chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. achmem.com [achmem.com]

- 6. 5-Bromo-2-iodophenol | CAS#:858855-11-5 | Chemsrc [chemsrc.com]

- 7. chemscene.com [chemscene.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 5-broMo-2-iodophenol - Safety Data Sheet [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. fishersci.com [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodophenol

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-Bromo-5-iodophenol, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. The strategic placement of three distinct functional groups—a hydroxyl, a bromine, and an iodine—on the aromatic ring makes this compound a versatile building block for selective functionalization through various cross-coupling and substitution reactions. This document details a validated multi-step synthesis, explores plausible direct halogenation strategies, and provides in-depth experimental protocols and characterization data to support researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Polysubstituted phenols are foundational scaffolds in medicinal chemistry and materials science. The specific substitution pattern of this compound offers a unique combination of reactive sites. The phenolic hydroxyl group can be readily derivatized or act as a directing group in further electrophilic substitutions. The bromo and iodo substituents, with their differential reactivity in metal-catalyzed cross-coupling reactions, allow for sequential and site-selective introduction of diverse molecular fragments. This strategic handle is invaluable in the construction of complex molecular architectures, particularly in the synthesis of targeted therapeutic agents. The synthesis of this specific isomer, however, presents a challenge due to the directing effects of the substituents on the aromatic ring, which can lead to a mixture of regioisomers. This guide aims to provide scientifically sound and practical approaches to overcome these challenges.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies: a multi-step synthesis from a readily available starting material, and more direct approaches involving the regioselective halogenation of a substituted phenol.

Multi-Step Synthesis from o-Nitroaniline: A Validated Pathway

A detailed and validated four-step synthesis of this compound starting from o-nitroaniline has been reported.[1] This method, while longer, offers a high degree of control over the substitution pattern, ensuring the desired isomer is obtained with high purity.

The overall synthetic scheme is as follows:

Figure 1: Multi-step synthesis of this compound from o-nitroaniline.

Causality Behind Experimental Choices:

-

Step 1: Iodination of o-Nitroaniline: The synthesis commences with the iodination of o-nitroaniline. The nitro and amino groups are ortho, para-directing. However, the bulky nitro group and the protonated amino group under acidic conditions favor iodination at the para position to the amino group, yielding 2-nitro-4-iodoaniline. Acetic acid is a suitable solvent for this electrophilic substitution.[1]

-

Step 2: Sandmeyer Reaction: The amino group of 2-nitro-4-iodoaniline is then diazotized with sodium nitrite in the presence of hydrobromic acid. The resulting diazonium salt is subsequently treated with cuprous bromide (CuBr) to replace the diazonium group with a bromine atom, affording 2-bromo-5-iodo-nitrobenzene. The Sandmeyer reaction is a reliable method for introducing halogens onto an aromatic ring.[1]

-

Step 3: Reduction of the Nitro Group: The nitro group of 2-bromo-5-iodo-nitrobenzene is reduced to an amino group using iron powder in the presence of an electrolyte like ammonium chloride. This classical reduction method is effective and cost-efficient for large-scale synthesis.[1]

-

Step 4: Diazotization and Hydrolysis: In the final step, the newly formed amino group of 2-bromo-5-iodoaniline is diazotized with sodium nitrite in sulfuric acid. The resulting diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the final product, this compound.[1]

Direct Halogenation Strategies: The Quest for Efficiency

More direct synthetic routes to this compound involve the regioselective halogenation of a suitably substituted phenol. These approaches are often more step-economical but require careful control of reaction conditions to achieve the desired regioselectivity.

A logical and direct approach is the ortho-bromination of 3-iodophenol. The hydroxyl group is a strong ortho, para-directing group, while the iodine atom is a deactivating but also ortho, para-directing group. The challenge lies in achieving selective bromination at the C2 position over the C4 and C6 positions.

Figure 2: Plausible direct synthesis via ortho-bromination of 3-iodophenol.

Rationale for Reagent Selection:

-

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine, which often leads to polybromination and the formation of byproducts.[2][3]

-

Catalysis: The use of a catalyst can enhance ortho-selectivity. Amines, such as diisopropylamine or dibutylamine, have been shown to catalyze the ortho-bromination of phenols with NBS.[4] The formation of a bulky N-bromoamine intermediate is thought to favor attack at the less sterically hindered ortho position.

An alternative direct route is the iodination of 2-bromophenol. The hydroxyl group directs iodination to the ortho and para positions. The bromine atom at the C2 position blocks one ortho position, directing iodination to the C4 and C6 positions. To achieve the desired this compound, iodination would need to occur at the meta position relative to the hydroxyl group, which is electronically disfavored. However, under certain conditions, meta-iodination might be achievable, or a subsequent isomerization could lead to the desired product. A more plausible approach would be to start with a precursor that directs iodination to the desired position.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Multi-Step Synthesis from o-Nitroaniline

This protocol is based on the method described in patent CN109369345A.[1]

Step 1: Synthesis of 2-Nitro-4-iodoaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve o-nitroaniline (1.0 eq) in glacial acetic acid.

-

To the stirred solution, add iodine (1.05-1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 30-50 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water.

-

Filter the precipitate, wash with water, and dry to obtain 2-nitro-4-iodoaniline.

Step 2: Synthesis of 2-Bromo-5-iodo-nitrobenzene

-

Prepare a solution of 2-nitro-4-iodoaniline (1.0 eq) in hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of cuprous bromide (catalytic amount) in hydrobromic acid.

-

Slowly add the diazonium salt solution to the cuprous bromide solution at 40-45 °C.

-

Stir the reaction mixture until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-5-iodo-nitrobenzene.

Step 3: Synthesis of 2-Bromo-5-iodoaniline

-

In a round-bottom flask, prepare a suspension of iron powder (4.0-4.5 eq) and ammonium chloride in water.

-

Heat the suspension to 85-95 °C.

-

Add a solution of 2-bromo-5-iodo-nitrobenzene (1.0 eq) in ethanol portion-wise, maintaining the temperature.

-

Stir the reaction mixture vigorously until the reduction is complete (monitored by TLC).

-

Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-bromo-5-iodoaniline.

Step 4: Synthesis of this compound

-

Dissolve 2-bromo-5-iodoaniline (1.0 eq) in a mixture of sulfuric acid and water.

-

Cool the solution to 5-10 °C.

-

Slowly add a solution of sodium nitrite (1.4 eq) in water, maintaining the temperature.

-

In a separate flask, prepare a solution of copper sulfate in aqueous sulfuric acid.

-

Slowly add the diazonium salt solution to the copper sulfate solution and heat to hydrolyze the diazonium salt.

-

After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Proposed Protocol for Ortho-Bromination of 3-Iodophenol

This is a proposed protocol based on general methods for the ortho-bromination of phenols.[4]

-

In a round-bottom flask, dissolve 3-iodophenol (1.0 eq) and diisopropylamine (1.2 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (1.05 eq) in dichloromethane.

-

Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and isomeric byproducts.

Purification Techniques

-

Column Chromatography: This is the most effective method for separating this compound from its isomers and other impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase.[5]

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexanes) can be an effective purification method.[1][6]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | The spectrum should show three distinct aromatic proton signals, each with a specific chemical shift and coupling pattern consistent with the 1,2,4-substitution pattern. A broad singlet corresponding to the phenolic hydroxyl proton will also be present. |

| ¹³C NMR | The spectrum should display six distinct signals for the aromatic carbons, with the chemical shifts influenced by the attached hydroxyl, bromo, and iodo substituents. The carbon attached to iodine will be at a relatively upfield chemical shift, while the carbon attached to the hydroxyl group will be downfield. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (298.90 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a characteristic feature.[7] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic group. Characteristic absorptions for the C-Br and C-I bonds will be observed in the fingerprint region. |

Conclusion

The synthesis of this compound, a valuable and versatile building block, can be achieved through a reliable multi-step sequence from o-nitroaniline or potentially through more direct, regioselective halogenation routes. The choice of synthetic strategy will depend on factors such as the desired scale of the reaction, the availability of starting materials, and the need for high isomeric purity. The experimental protocols and characterization guidelines provided in this guide are intended to empower researchers to confidently synthesize and utilize this important chemical intermediate in their pursuit of novel molecular discoveries.

References

- Wiley-VCH. (2007).

- Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC - NIH.

- 2-AMINO-5-BROMOPHENOL synthesis. ChemicalBook.

- Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide.

- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

- A kind of preparation method of this compound.

- Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Semantic Scholar.

- How To: Purify by Crystalliz

- N-Iodosuccinimide (NIS). Organic Chemistry Portal.

- Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in w

- Technical Support Center: Purific

- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. Benchchem.

- N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Arom

- o-BROMOPHENOL. Organic Syntheses Procedure.

- How to Purify an organic compound via recrystallization or reprecipitation?

- Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)

- This compound (C6H4BrIO). PubChemLite.

- Spectral Analysis of 2-Iodophenol: A Technical Guide. Benchchem.

- 2-Bromo-4-iodophenol | C6H4BrIO | CID 22160860. PubChem - NIH.

- 5-Bromo-2-iodophenol | 858855-11-5 | IJB85511. Biosynth.

- 932372-99-1 | this compound. ChemScene.

- Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.

- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Deriv

- CRYSTALLIZ

- A Technical Guide to the Spectroscopic Data of 2-Bromo-3-hexyl-5-iodothiophene. Benchchem.

- Comparative Analysis of 1H and 13C NMR Spectra: 2-Bromo-6-chlorotoluene and Rel

- N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH.

- database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry.

- Basic 1H- and 13C-NMR Spectroscopy.

- 2-Iodophenol(533-58-4) 13C NMR spectrum. ChemicalBook.

- 2-Bromo-4,6-diiodophenol - Optional[MS (GC)] - Spectrum. SpectraBase.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Prepar

Sources

- 1. How To [chem.rochester.edu]

- 2. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS | Semantic Scholar [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Carbonyl compound iodination: Aliphatic compound iodination reactions (4): Discussion series on bromination/iodination reactions 21 – Chemia [chemia.manac-inc.co.jp]

A Technical Guide to the IUPAC Nomenclature of 2-Bromo-5-iodophenol

This guide provides a comprehensive analysis of the systematic IUPAC nomenclature for the compound 2-Bromo-5-iodophenol, tailored for researchers, scientists, and professionals in drug development. We will deconstruct the naming process, ground it in the fundamental principles of organic chemistry, and explore the compound's relevance as a synthetic building block.

Introduction: The Imperative of Systematic Nomenclature

In the fields of chemical synthesis and pharmaceutical development, unambiguous communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system that assigns a unique, systematic name to every organic compound. This system ensures that a chemical structure can be accurately identified and reconstructed from its name alone, eliminating the ambiguity of common or trivial names.

This whitepaper focuses on a specific polysubstituted aromatic compound, this compound. Halogenated phenols are a significant class of compounds, often serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[1][2] Understanding the precise nomenclature of such building blocks is the first step in their effective utilization in complex synthetic pathways.

Core Principles of IUPAC Nomenclature for Phenolic Compounds

The systematic name of a substituted phenol is derived from a clear set of rules that prioritize functional groups and ensure the lowest possible numbering for substituents.[3][4]

-

Identification of the Principal Functional Group: The primary determinant of the parent name is the highest-priority functional group. For the molecule , the hydroxyl (-OH) group attached directly to a benzene ring defines it as a phenol.[5] Phenol is an accepted IUPAC name and serves as the parent name for its derivatives.[3]

-

Numbering the Parent Ring: The carbon atom bearing the principal functional group (the hydroxyl group) is automatically assigned locant '1'.[6][7]

-

Assigning Locants to Substituents: The ring is numbered sequentially (clockwise or counter-clockwise) to assign the lowest possible numbers to the other substituents.[6]

-

Alphabetical Ordering of Substituents: When multiple different substituents are present, they are listed in alphabetical order (e.g., bromo before iodo), irrespective of their numerical position on the ring.[5][8]

The following diagram illustrates the logical workflow for determining the IUPAC name of a substituted phenol.

Caption: Logical workflow for IUPAC naming of substituted phenols.

Systematic Name Derivation: A Step-by-Step Analysis

Let's apply these principles to the target molecule.

Step 1: Identify the Parent Structure The molecule contains a hydroxyl (-OH) group directly bonded to a benzene ring. Therefore, the parent name is phenol .

Step 2: Assign Primary Locant The carbon atom to which the -OH group is attached is assigned position 1 .

Step 3: Identify Substituents The ring is further substituted with a bromine atom (-Br) and an iodine atom (-I).

Step 4: Determine Numbering Direction From position 1, we can number the ring in two ways:

-

Clockwise: This places the bromine at position 2 and the iodine at position 5. The locants are (2, 5).

-

Counter-clockwise: This places the iodine at position 3 and the bromine at position 6. The locants are (3, 6).

According to the "lowest set of locants" rule, we compare the sets of numbers at the first point of difference. Since 2 is lower than 3, the correct numbering scheme is clockwise , yielding locants 2 and 5.

Caption: Structure and IUPAC numbering of this compound.

Step 5: Alphabetize Substituents The substituents are "bromo" and "iodo". Alphabetically, bromo comes before iodo .

Step 6: Assemble the Final Name Combining the alphabetized substituents with their assigned locants and the parent name, we arrive at the final, unambiguous IUPAC name.

The confirmed IUPAC name for the compound is This compound .[9][10]

Compound Identification and Properties

A summary of key identifiers and physicochemical properties for this compound is provided below. This data is essential for laboratory handling, safety assessments, and reaction planning.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [10] |

| CAS Number | 932372-99-1 | [9][11] |

| Molecular Formula | C₆H₄BrIO | [9][11] |

| Molecular Weight | 298.90 g/mol | [9] |

| Physical Form | Solid | [10] |

| Purity | ≥97% (Typical) | [9][10] |

| Storage Conditions | Room temperature, inert atmosphere, protect from light | [10] |

Application in Synthesis: A Methodological Overview

Polysubstituted halophenols like this compound are valuable precursors in organic synthesis, particularly in cross-coupling reactions where the different reactivities of the C-Br and C-I bonds can be exploited for sequential functionalization. The synthesis of such compounds often requires strategies that overcome the ortho- and para-directing nature of the hydroxyl group.[12]

Below is a representative, generalized protocol for the synthesis of a dihalophenol, illustrating the type of workflow where such a compound might be generated or used.

Protocol: Synthesis of a Dihalophenol via Electrophilic Halogenation

-

Objective: To synthesize a dihalogenated phenol from a monohalophenol precursor.

-

Principle: This procedure uses an N-halosuccinimide as an electrophilic halogen source. The solvent choice and reaction conditions are critical for controlling selectivity and yield.

-

Materials:

-